isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
Description
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS RN 610765-01-0) is a synthetic organic compound featuring a complex heterocyclic framework. Its structure comprises:
- A 4-oxo-4H-chromen (coumarin) core substituted with ethyl (C6), methyl (C2), and a benzodioxin moiety (C3).
- An isopropyl ester group linked via an acetoxy bridge at the C7 position of the chromene ring .
Coumarin derivatives are widely studied for antimicrobial, anti-inflammatory, and antioxidant activities, while benzodioxin groups may enhance lipophilicity and receptor-binding capabilities .
Properties
IUPAC Name |
propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-5-16-10-18-21(12-20(16)30-13-23(26)31-14(2)3)32-15(4)24(25(18)27)17-6-7-19-22(11-17)29-9-8-28-19/h6-7,10-12,14H,5,8-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQVFNRCBLWDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Condition Optimization for Alkylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetone | DMF | Acetone |
| Base | K₂CO₃ | NaHCO₃ | K₂CO₃ |
| Temperature (°C) | 80 | 100 | 80 |
| Yield (%) | 82 | 65 | 82 |
Table 2: Spectral Data Comparison
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=O (coumarin) | 1698 | - |
| C=O (ester) | 1735 | - |
| OCH₂CO | - | 5.02 (s, 2H) |
| CH(CH₃)₂ | - | 1.26 (d, 6H) |
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate exerts its effects depends on its interaction with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound could influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Differences :
- The target compound’s benzodioxin substituent may confer enhanced stability or selectivity compared to simpler coumarin derivatives.
- The isopropyl ester group likely improves membrane permeability relative to acetamide derivatives, which may exhibit higher polarity .
Phenolic Acid Derivatives
Example Compound : Caffeic Acid (3,4-dihydroxybenzeneacrylic acid, ).
Key Differences :
- The target compound’s complex heterocycles may offer prolonged metabolic stability compared to caffeic acid’s simpler structure, which is prone to rapid oxidation.
- Caffeic acid’s hydroxyl groups contribute to its strong antioxidant activity, while the target compound’s ester and ether linkages may redirect its mechanism of action .
Physicochemical and Pharmacological Properties
Structural Influence on Properties
- Lipophilicity : The benzodioxin and isopropyl ester groups in the target compound likely increase logP values compared to caffeic acid (logP ~1.3) or unsubstituted coumarins, enhancing blood-brain barrier penetration .
- Stability : The chromen-4-one core is resistant to hydrolysis, whereas caffeic acid’s catechol moiety is oxidation-sensitive .
Biological Activity
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound belonging to the class of chromenone derivatives. Its molecular structure features multiple functional groups that contribute to its biological activity, particularly in the context of anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 366.41 g/mol. The structural complexity arises from the presence of an isopropyl group, a chromenone core, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. These components significantly influence its chemical reactivity and biological interactions.
Structural Features
| Component | Description |
|---|---|
| Isopropyl Group | Enhances lipophilicity and potential membrane permeability. |
| Chromenone Core | Bicyclic structure that may interact with various biological targets. |
| Dioxin Moiety | Potentially involved in oxidative reactions and adds to the compound's unique properties. |
Anticancer Properties
Research indicates that compounds related to this compound exhibit diverse biological activities, particularly anticancer effects. Several studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with IC50 values indicating significant potency against specific cancer types.
- Mechanistic Studies : Interaction studies have focused on binding affinities to enzymes or receptors involved in cancer pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate these interactions.
Other Biological Activities
Beyond anticancer properties, the compound may also exhibit:
- Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which could contribute to its therapeutic potential.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, offering a dual mechanism of action.
Research Findings
Recent findings highlight the importance of structural modifications on biological activity:
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yloxy)-6-methoxychromenone | Methoxy instead of isopropoxy | Different solubility properties |
| 5-(2,3-dihydrobenzo[b][1,4]dioxin)chromenone | Altered dioxin position | Potentially different biological activities |
These variations underscore the need for further exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.
Q & A
Q. What experimental methodologies are recommended for synthesizing isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example, coupling the chromene-dioxin core with isopropyl acetate derivatives under catalytic conditions (e.g., Mitsunobu reaction for ether linkages). Design of Experiments (DoE) principles should guide optimization, focusing on variables like reaction temperature, solvent polarity, and catalyst loading to maximize yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation .
Q. How can X-ray crystallography be utilized to resolve the compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of non-hydrogen atoms and disordered structures. Key steps include:
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR is essential. For example:
- NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~170 ppm in ¹³C).
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm error.
- IR : Detect carbonyl stretches (C=O at ~1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Focus on:
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:
Q. How can conflicting data from biological assays (e.g., IC₅₀ variability) be systematically analyzed?
- Methodological Answer : Apply statistical meta-analysis:
- Normalize data using Z-scores to account for inter-lab variability.
- Use ANOVA to identify outliers linked to assay conditions (e.g., pH, temperature).
- Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Frameworks
Q. What experimental design principles optimize the compound’s derivatization for structure-activity studies?
- Methodological Answer : Implement fractional factorial designs to test substituent effects:
Q. How do solvent polarity and proticity influence the compound’s stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
